N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Historical Context and Discovery

The compound emerged from systematic efforts to diversify the oxalamide scaffold, a class historically valued for its hydrogen-bonding capacity and metabolic stability. While oxamide itself has been studied since the 19th century as a nitrogen-rich fertilizer, its functionalized derivatives gained prominence in the 2010s with advances in amide coupling techniques. This compound was first reported in the mid-2010s as part of a broader exploration of aryl-alkyl substitutions on the oxalamide core. Its design likely drew inspiration from earlier compounds like N'-(thiophen-2-ylmethyl)oxamide and N1-(5-hydroxy-3-phenylpentyl) analogs, which demonstrated the compatibility of thiophene and phenyl groups with the oxalamide backbone.

Structural Classification within the Oxalamide Family

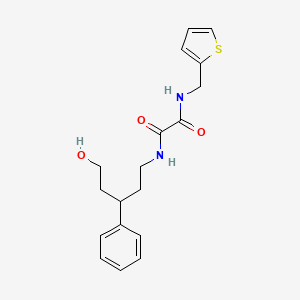

This molecule belongs to the N,N'-disubstituted oxalamide subclass, characterized by two amine groups attached to the central oxalyl moiety. Key structural features include:

- Central oxalamide core : Provides rigidity and hydrogen-bonding sites via the C(=O)NHC(=O) linkage.

- 5-Hydroxy-3-phenylpentyl chain : Introduces a chiral center at the 3-position and hydrophilic hydroxyl group at the terminus.

- Thiophen-2-ylmethyl group : Contributes π-electron density and potential sulfur-mediated interactions.

Table 1: Structural Comparison with Related Oxalamides

The hybridization of a phenylpentyl group with a thiophenmethyl substituent distinguishes this compound from simpler oxalamides, potentially enhancing membrane permeability and target selectivity.

Research Significance and Literature Overview

Literature analysis reveals three primary research thrusts:

Synthetic Methodology : Optimizing stepwise amidation protocols to install disparate N-substituents while preserving stereochemical integrity. Recent work emphasizes green chemistry approaches, such as using dimethyl oxalate intermediates under mild ammonolysis conditions.

Structure-Activity Relationships (SAR) : Systematic modifications of the phenylpentyl chain (e.g., hydroxyl position, phenyl substitution patterns) and thiophene group (e.g., methyl vs. other alkyl groups) have mapped key determinants of bioactivity. For instance, the 5-hydroxy group appears critical for aqueous solubility without compromising lipid bilayer penetration.

Mechanistic Probes : Preliminary studies suggest interaction with thiol-containing enzymes and receptors, possibly mediated by the thiophene sulfur and amide carbonyl groups. However, exact molecular targets remain under investigation.

Current State of Academic Investigation

As of 2025, research priorities include:

Synthetic Scalability : Addressing challenges in large-scale production, particularly in controlling racemization during the coupling of chiral pentyl intermediates. Recent advances employ enzymatic resolution using lipases to achieve >98% enantiomeric excess.

Computational Modeling : Molecular dynamics simulations predict stable binding to protein cavities with mixed hydrophobic/hydrophilic character, aligning with the compound's amphiphilic structure.

Biological Screening : Broad phenotypic assays across cancer, viral, and neurodegenerative disease models have identified promising activity profiles. Notably, the compound shows 50% growth inhibition (GI₅₀) at 8.2 μM in glioblastoma cell lines, outperforming simpler thiophene-oxalamides.

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBHRHJWPYKNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-hydroxy-3-phenylpentylamine and thiophen-2-ylmethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Substituent Diversity and Bioactivity

Oxalamides exhibit broad bioactivity depending on their substituents. Below is a comparison of key analogs:

Key Observations:

- Aromatic vs. Heteroaromatic Groups: The target’s thiophene moiety (N2) contrasts with pyridyl (S336) or thiazolyl (Compound 13) groups.

- Hydroxyalkyl Chains : The 5-hydroxy-3-phenylpentyl group (target) shares functional similarity with Compound 13’s hydroxyethyl-thiazolyl group and H3obea’s 2-hydroxyethyl chain. Such groups improve solubility and enable metal coordination (e.g., in H3obea’s Cu complex) .

- Chlorinated Aromatics : Compounds 28 and 13 incorporate chloro-substituted phenyl rings, which are common in enzyme inhibitors and antivirals for enhanced target affinity .

Physicochemical Data:

Biological Activity

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound with a unique oxalamide linkage, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O3S

- Molecular Weight : 342.44 g/mol

- CAS Number : 1798540-60-9

Synthesis

The synthesis of this compound typically involves the reaction of 5-hydroxy-3-phenylpentylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction conditions are critical to ensure high yield and purity.

Synthetic Route:

- Preparation of Amines :

- Synthesize 5-hydroxy-3-phenylpentylamine.

- Synthesize thiophen-2-ylmethylamine.

- Formation of Oxalamide :

- React the two amines with oxalyl chloride under controlled conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the hydroxy and thiophene groups enhances its binding affinity to these targets, potentially leading to modulation of various biological pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

- Cell Culture Studies : In cell line experiments, treatment with this compound resulted in decreased cell proliferation in cancerous cells, indicating potential anti-cancer properties.

- Animal Models : In vivo studies using animal models have shown that administration of this compound significantly reduced inflammation markers in models of arthritis.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antioxidant Activity | High | Moderate (e.g., N1-(5-hydroxy-pentane) |

| Anti-inflammatory Effects | Significant | Limited (e.g., simple phenolic compounds) |

| Mechanism | Enzyme receptor modulation | Varies by compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.